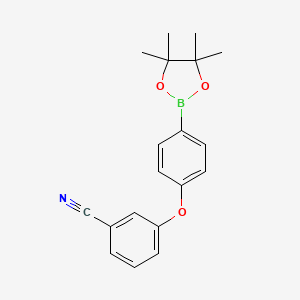
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
Vue d'ensemble
Description
The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile” contains a phenyl ring, a nitrile group, an ether linkage, and a boronic ester. The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed cross-coupling reactions . The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions.Chemical Reactions Analysis
The boronic ester group in this compound can participate in various chemical reactions, especially cross-coupling reactions. The nitrile group can also undergo transformations, such as reduction to a primary amine or conversion to a carboxylic acid .Applications De Recherche Scientifique
Organic Synthesis Intermediate
This compound is an important intermediate in organic synthesis . It is used in the synthesis of various biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used for the treatment of non-small cell lung cancer .
Suzuki Coupling Reactions
The compound is used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic compounds.
Enzyme Inhibitors
Boric acid compounds, like this one, are often used as enzyme inhibitors . They can bind to enzymes and reduce their activity, which can be useful in the treatment of various diseases.
Ligand Drugs
The compound can also be used as a specific ligand drug . Ligand drugs are molecules that bind to specific sites on a target protein, which can alter the protein’s behavior and lead to therapeutic effects.
Fluorescent Probes
Boric acid compounds can be used as fluorescent probes . They can be used to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This makes them useful in various research and diagnostic applications.
Drug Carriers
The compound can be used in the construction of stimulus-responsive drug carriers . The boronic ester bonds in the compound can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism. This allows for controlled drug release, making it a valuable tool in drug delivery systems.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity .
Biochemical Pathways
The compound may be involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process can lead to the formation of various boronates, which are key intermediates in many organic synthesis reactions .
Result of Action
The borylation process can significantly alter the chemical properties and reactivity of the target molecule, potentially leading to various downstream effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, the borylation process often requires the presence of a catalyst and may be influenced by temperature and pH .
Safety and Hazards
Orientations Futures
The utility of this compound in organic synthesis, particularly in cross-coupling reactions, suggests potential future directions for research. Further studies could explore its reactivity under various conditions, its utility in the synthesis of complex molecules, and potential applications in fields such as medicinal chemistry .
Propriétés
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-8-10-16(11-9-15)22-17-7-5-6-14(12-17)13-21/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFGBZDINSNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



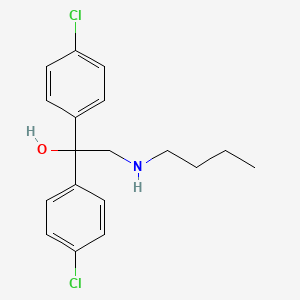
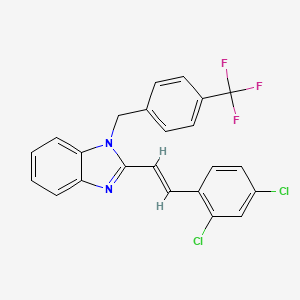
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
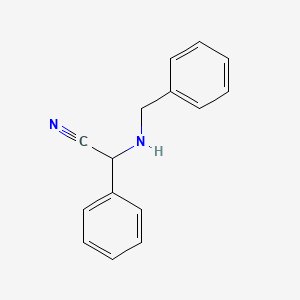
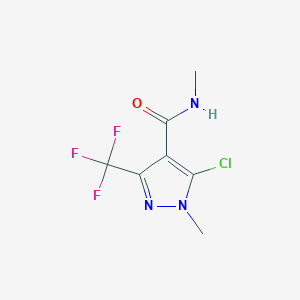
![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
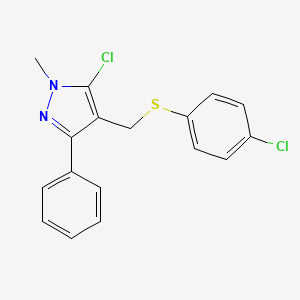
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)
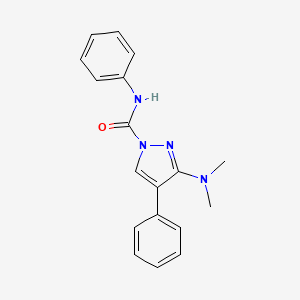
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)